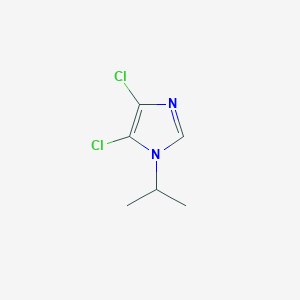

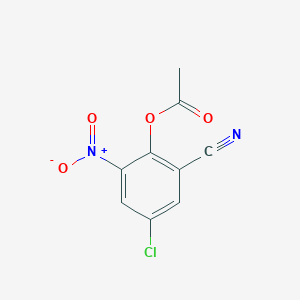

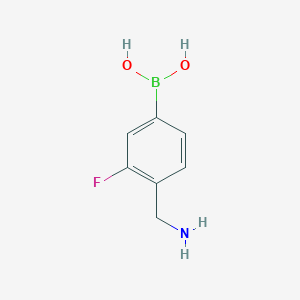

![molecular formula C13H16BClN2O2 B3033656 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1111638-73-3](/img/structure/B3033656.png)

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

The compound "3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine" is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related to the compound of interest . This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles with carbonyl and active methylene compounds under mild conditions, using solvents such as ethanol, acetic acid, or 1,4-dioxane. Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction . Additionally, the molecular structures of boric acid ester intermediates with benzene rings were calculated using density functional theory (DFT) and compared with X-ray diffraction values . These studies provide a foundation for understanding the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be inferred from related compounds. For instance, chromones reacted with nonstabilized azomethine ylides to produce 1-benzopyranopyrrolidines, demonstrating the potential for cycloaddition reactions . Similarly, the Chan–Evans–Lam coupling conditions were used to synthesize 3-(5-phenyl-2H-tetrazol-2-yl)pyridine . These reactions highlight the versatility of pyrrolopyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For example, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and characterized by IR, 1H NMR, and 13C NMR spectral data . The antioxidant and antiradical activities of these compounds were also screened. Such analyses are crucial for understanding the behavior of the compound of interest in different environments and for potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of boric acid ester intermediates, which are significant in various chemical reactions. Huang et al. (2021) discussed the synthesis of related compounds through a three-step substitution reaction. These compounds' structures were confirmed using spectroscopic methods and X-ray diffraction. The study emphasized the consistency of molecular structures optimized by Density Functional Theory (DFT) with crystal structures determined by X-ray diffraction, indicating the reliability of computational methods in chemical synthesis (Huang et al., 2021).

Molecular Structure and Physicochemical Properties

The molecular electrostatic potential and frontier molecular orbitals of compounds containing the dioxaborolane moiety were investigated using DFT, revealing some of their physicochemical properties. This approach helps in understanding the electronic properties and reactivity of these compounds, which is essential in designing materials for various applications (Huang et al., 2021).

Polymer Synthesis

Compounds containing the dioxaborolane group have been used in the synthesis of deeply colored polymers. Welterlich et al. (2012) described the preparation of polymers containing pyrrolopyrrole dione (isoDPP) units, which show potential in materials science, especially in the development of novel polymers with specific optical properties (Welterlich, Charov, & Tieke, 2012).

Coordination Chemistry and Crystallography

The compound has been studied in the context of coordination chemistry. Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer. The study provided insights into the structural differences and reactivity between similar compounds, contributing to the understanding of coordination chemistry and crystallography (Sopková-de Oliveira Santos et al., 2003).

Optimization in Medicinal Chemistry

This compound has also been used in optimizing the synthesis of medicinally important compounds. Bethel et al. (2012) developed an improved synthesis of pyrazolo[1,5-a]pyridines, which are significant in medicinal chemistry, through an optimized synthesis and Suzuki coupling of related boronic esters (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling .

Mode of Action

It can be inferred from similar compounds that it may participate in various coupling reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Biochemical Pathways

It’s known that similar compounds are used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators , which suggests that it might affect kinase-related pathways.

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs which can treat gastrointestinal diseases , suggesting potential therapeutic applications.

Action Environment

It’s known that the compound should be stored in a sealed and dry environment at 2-8°c , indicating that temperature and humidity could affect its stability.

Propiedades

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAAWYLOFQTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

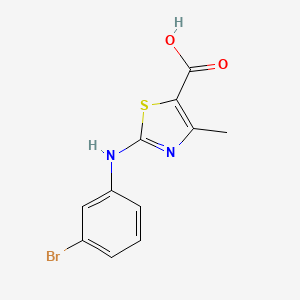

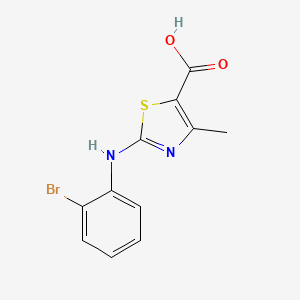

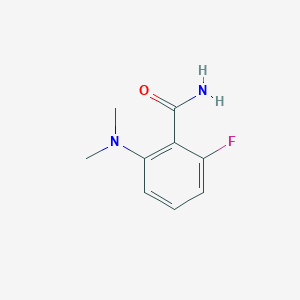

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

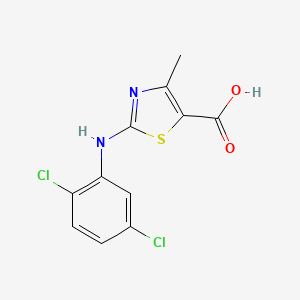

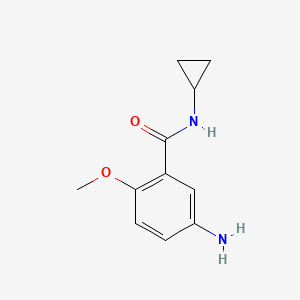

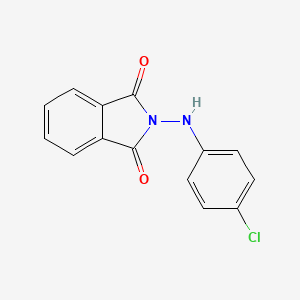

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

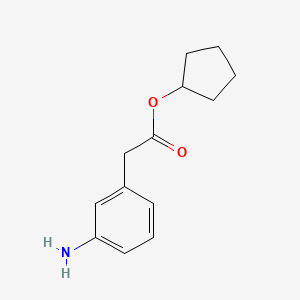

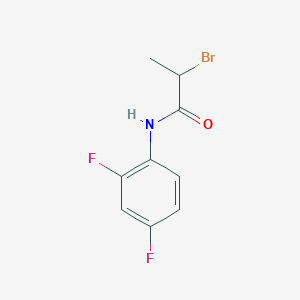

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)